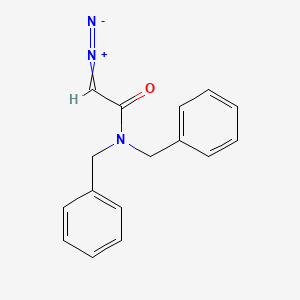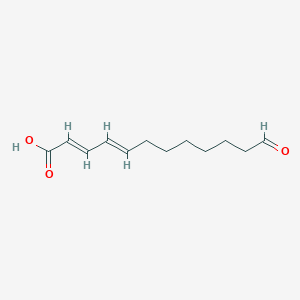
Dodecadienoic acid, 12-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dodecadienoic acid, 12-oxo-, can be achieved through several methods. One common approach involves the oxidation of dodecadienoic acid using specific oxidizing agents. The reaction conditions typically include the use of catalysts and controlled temperature settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of dodecadienoic acid, 12-oxo-, often involves biotechnological processes. Microorganisms such as yeast or bacteria can be engineered to produce this compound through fermentation processes. These methods are preferred due to their sustainability and eco-friendliness compared to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Dodecadienoic acid, 12-oxo-, undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to produce other oxylipins.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results.
Major Products Formed
The major products formed from these reactions include various oxylipins and hydroxy derivatives, which have their own unique properties and applications.
Aplicaciones Científicas De Investigación
Dodecadienoic acid, 12-oxo-, has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: This compound plays a role in plant defense mechanisms and is studied for its involvement in signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its anti-inflammatory and anticancer properties.
Industry: It is used in the production of high-performance materials and as a building block for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of dodecadienoic acid, 12-oxo-, involves its interaction with specific molecular targets and pathways. In plants, it acts as a signaling molecule that triggers defense responses against pathogens. It is also involved in the regulation of gene expression and cellular redox homeostasis. The exact molecular targets and pathways are still being studied, but it is known to interact with jasmonate-responsive genes and other signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
Dodecanedioic acid: Another dicarboxylic acid with similar applications in the production of polymers and materials.
12-oxo-phytodienoic acid: A related oxylipin involved in plant defense mechanisms.
Uniqueness
Dodecadienoic acid, 12-oxo-, is unique due to its specific structure and the particular roles it plays in biological processes. Its ability to act as a signaling molecule in plants and its potential therapeutic applications make it a compound of significant interest in various fields of research.
Propiedades
Número CAS |
111937-68-9 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
(2E,4E)-12-oxododeca-2,4-dienoic acid |
InChI |
InChI=1S/C12H18O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h4,6,8,10-11H,1-3,5,7,9H2,(H,14,15)/b6-4+,10-8+ |
Clave InChI |
GHEIVIBUNYJAMC-ONNLMXTPSA-N |
SMILES isomérico |
C(CCCC=O)CC/C=C/C=C/C(=O)O |
SMILES canónico |
C(CCCC=O)CCC=CC=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


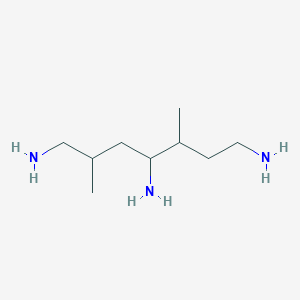
![2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile](/img/structure/B14307454.png)
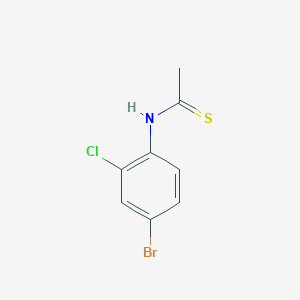
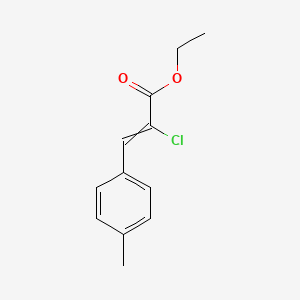
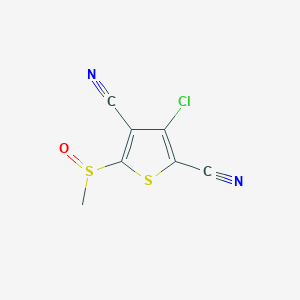
![2-[7-(Hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol](/img/structure/B14307495.png)
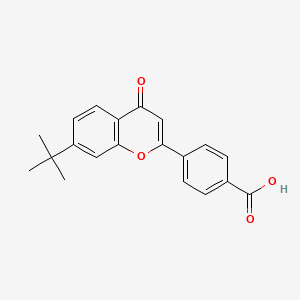
![5'-Methyl-4-(2-methyloctan-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B14307516.png)
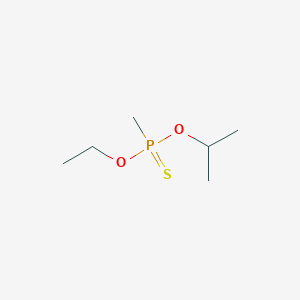
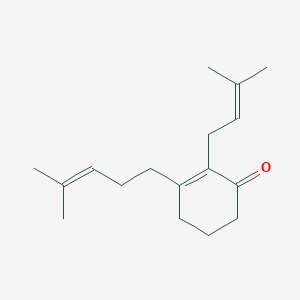
![Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate](/img/structure/B14307532.png)
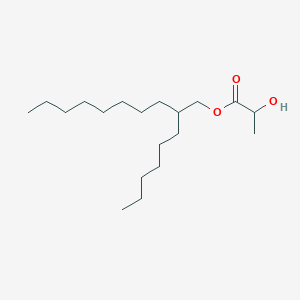
![1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14307543.png)
